![molecular formula C13H19NO3S B14958164 2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide](/img/structure/B14958164.png)
2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide
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Overview
Description
2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features an ethylsulfonyl group and a 2-methylpropyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the amide nitrogen with 2-methylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated benzamide derivatives.
Scientific Research Applications
2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to desired biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-N-(2-methylpropyl)benzamide
- 2-(ethylsulfonyl)-N-(2-methylpropyl)aniline
- 2-(ethylsulfonyl)-N-(2-methylpropyl)benzoic acid
Uniqueness
2-(ethylsulfonyl)-N-(2-methylpropyl)benzamide is unique due to the presence of both the ethylsulfonyl and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-18(16,17)12-8-6-5-7-11(12)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
VFZVLWZDHRZDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC(C)C |
Origin of Product |
United States |
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